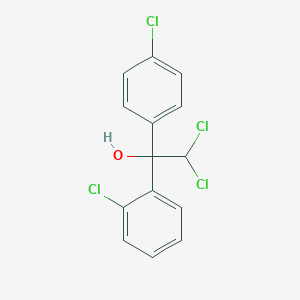
Hydroxy Mitotane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy Mitotane is a derivative of Mitotane, a well-known adrenolytic agent used primarily in the treatment of adrenocortical carcinoma. This compound is characterized by the presence of a hydroxyl group, which distinguishes it from its parent compound. This modification can potentially alter its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in medical and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
Hydroxy Mitotane can be synthesized through the hydroxylation of Mitotane. The process typically involves the introduction of a hydroxyl group into the Mitotane molecule. This can be achieved using various hydroxylating agents under controlled conditions. For instance, the use of hydrogen peroxide in the presence of a catalyst can facilitate the hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar principles as its laboratory synthesis but on a larger scale. The process would involve the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The scalability of the process would be a key consideration, along with the cost-effectiveness and environmental impact of the production methods.
化学反応の分析
Types of Reactions
Hydroxy Mitotane can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it to its parent compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed to substitute the hydroxyl group, depending on the desired product.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Reversion to Mitotane.
Substitution: Formation of various substituted derivatives, depending on the nucleophile used.
科学的研究の応用
Hydroxy Mitotane has several applications in scientific research:
Chemistry: Used as a model compound to study hydroxylation reactions and their effects on pharmacokinetics.
Biology: Investigated for its potential effects on cellular metabolism and enzyme activity.
Medicine: Explored for its potential therapeutic effects in treating adrenocortical carcinoma and other conditions.
Industry: Potential use in the synthesis of other pharmacologically active compounds.
作用機序
The exact mechanism of action of Hydroxy Mitotane is not fully understood. it is believed to exert its effects by modifying the peripheral metabolism of steroids and directly suppressing the adrenal cortex. The hydroxyl group may enhance its binding affinity to certain molecular targets, thereby increasing its efficacy. The metabolic transformation to its active form is thought to occur via an enzyme system unique to adrenal cortex tissue .
類似化合物との比較
Hydroxy Mitotane can be compared with other hydroxylated derivatives of Mitotane and similar adrenolytic agents:
Mitotane: The parent compound, used primarily for adrenocortical carcinoma.
This compound: Distinguished by the presence of a hydroxyl group, potentially altering its pharmacokinetic properties.
Other Hydroxylated Derivatives: Similar compounds with hydroxyl groups at different positions, affecting their activity and efficacy.
This compound’s uniqueness lies in its specific hydroxylation pattern, which may confer distinct pharmacological properties compared to its parent compound and other derivatives.
特性
分子式 |
C14H10Cl4O |
|---|---|
分子量 |
336.0 g/mol |
IUPAC名 |
2,2-dichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol |
InChI |
InChI=1S/C14H10Cl4O/c15-10-7-5-9(6-8-10)14(19,13(17)18)11-3-1-2-4-12(11)16/h1-8,13,19H |
InChIキー |
AEXXEKDNQRPIMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)(C(Cl)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13433199.png)

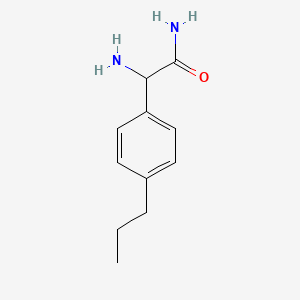
![N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide](/img/structure/B13433226.png)
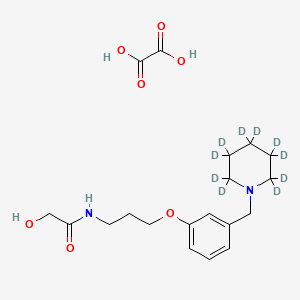
![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13433232.png)
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-non-8-enyl-3-oxotridec-12-enoate](/img/structure/B13433233.png)
![(3S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13433235.png)
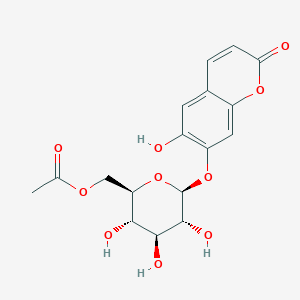
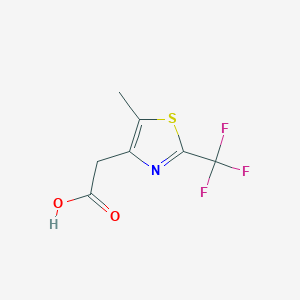

![(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile](/img/structure/B13433262.png)
amino}butanoic acid](/img/structure/B13433266.png)

